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Compound of Interest

Compound Name: Sqg-109

Cat. No.: B1681080

Introduction

SQ-109, a molecule belonging to the 1,2-diamine class, has emerged as a promising drug
candidate for the treatment of tuberculosis (TB). It exhibits potent activity against both drug-
susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The
unique structure of SQ-109, featuring an adamantyl group, an ethylenediamine linker, and a
geranyl tail, offers multiple points for chemical modification to enhance its efficacy, improve its
pharmacokinetic profile, and overcome potential resistance mechanisms. This technical guide
provides an in-depth analysis of the structure-activity relationships (SAR) of SQ-109
derivatives, presenting key quantitative data, detailed experimental protocols, and visual
representations of underlying mechanisms and workflows.

The primary molecular target of SQ-109 in M. tuberculosis is the Mycobacterial Membrane
Protein Large 3 (MmpL3), a transporter protein essential for the biosynthesis of the
mycobacterial outer membrane. By inhibiting MmpL3, SQ-109 disrupts the transport of
trehalose monomycolate (TMM), a crucial component of the mycobacterial cell wall, leading to
cell death. Understanding the SAR of SQ-109 derivatives is critical for the rational design of
new analogs with improved therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The SAR of SQ-109 derivatives can be systematically explored by modifying three key
structural components: the adamantyl moiety, the diamine linker, and the geranyl tail.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1681080?utm_src=pdf-interest
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/product/b1681080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Modifications of the Adamantyl Group

The bulky and lipophilic adamantyl group plays a significant role in the antimycobacterial
activity of SQ-109. Modifications at this position have been shown to influence the drug's

potency.

Table 1: SAR of Adamantyl-Modified SQ-109 Derivatives against M. tuberculosis

MIC (pM)
N MIC (uM) :
Compound Modification . against XDR Reference
against H37Rv
173
SQ-109 2-adamantyl 1-05 1-05
12 1l-adamantyl 1-05 1-05

Note: MIC values are presented as a range based on the cited literature.

Modifications of the Diamine Linker

The ethylenediamine linker is another critical element for the activity of SQ-109. Alterations in
its length and composition can impact the compound's interaction with its target.

Table 2: SAR of Diamine Linker-Modified SQ-109 Derivatives against M. tuberculosis

. L MIC (pg/mL)
Compound Linker Modification . Reference
against H37Rv
SQ-109 Ethylenediamine 0.16 - 0.64
Analog A Propylenediamine >10
Analog B N-methylation of linker  Reduced activity

Modifications of the Geranyl Tail

The geranyl tail contributes to the lipophilicity of SQ-109 and is involved in its binding to
MmpL3. Modifications in this region have a profound effect on the drug's activity.
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Table 3: SAR of Geranyl-Modified SQ-109 Derivatives against M. tuberculosis

: MIC (pM)
Geranyl Tail MIC (pM) .
Compound ST ] against XDR Reference
Modification against H37Rv
173
SQ-109 Geranyl 1-05 1-05

Extended alkene
16 _ 0.5-0.25 0.5-0.25
chain (farnesyl)

Cyclized geranyl
18 .y g Y 2-05 2-05
(linalool)

Note: MIC values are presented as a range based on the cited literature.

Experimental Protocols
Synthesis of SQ-109 Derivatives

A general synthetic scheme for the preparation of SQ-109 and its analogs involves the
reductive amination of an appropriate ketone (e.g., 2-adamantanone) with a geranyl-substituted
ethylenediamine.

Improved Synthesis of SQ-109:

» Preparation of N-geranyl-phthalimide: Geraniol is reacted with phthalimide under Mitsunobu
reaction conditions (diethyl azodicarboxylate and triphenylphosphine) in anhydrous
tetrahydrofuran (THF) at room temperature for 24 hours.

o Preparation of Geranylamine: The resulting N-geranyl-phthalimide is treated with hydrazine
hydrate in ethanol at reflux for 6 hours to yield geranylamine.

o Reductive Amination: 2-adamantanone is condensed with N-geranyl ethylenediamine in the
presence of a reducing agent, such as sodium borohydride (NaBH4), in methanol.

« Purification: The final product, SQ-109, is purified by column chromatography.
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Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of SQ-109 derivatives against M. tuberculosis is typically determined using the broth
microdilution method.

Broth Microdilution Assay:

o Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log
phase, and the turbidity is adjusted to a McFarland standard of 0.5, which corresponds to a
defined number of bacterial cells per mL.

o Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter
plate to achieve a range of concentrations.

¢ Inoculation: Each well is inoculated with the prepared bacterial suspension.

o Controls: A growth control (no drug) and a sterile control (no bacteria) are included on each
plate.

 Incubation: The plates are incubated at 37°C for approximately 18 hours.

o Determination of MIC: The MIC is defined as the lowest concentration of the drug that
prevents visible bacterial growth. Turbidity can be measured using a plate reader.

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds is evaluated to assess their selectivity towards
bacterial cells over mammalian cells.

MTT Assay for Cytotoxicity:

e Cell Seeding: Human cell lines (e.g., HeLa or HepG2) are seeded in 96-well plates at a
density of 2 x 10”4 cells/mL and incubated for 24 hours.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (e.g., 0-50 uM) and incubated for another 24 hours.
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o MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well, and the plates are incubated for 2-4 hours.

e Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing
agent, such as dimethyl sulfoxide (DMSO).

o Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570
nm using a microplate reader to determine cell viability.
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Caption: Mechanism of action of SQ-109 via inhibition of the MmpL3 transporter.

Experimental Workflow
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Caption: General workflow for the structure-activity relationship study of SQ-109 derivatives.

Logical Relationship of SAR
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Caption: Logical relationship between structural modifications and biological outcomes.

Conclusion

The structure-activity relationship of SQ-109 derivatives provides a valuable framework for the
development of new and more effective antitubercular agents. Modifications to the adamantyl,
diamine linker, and geranyl moieties have been shown to significantly impact the biological
activity of these compounds. The data and protocols presented in this guide offer a
comprehensive resource for researchers in the field of drug discovery and development,
facilitating the rational design of next-generation SQ-109 analogs with improved potency and
selectivity against Mycobacterium tuberculosis. Further exploration of the chemical space
around the SQ-109 scaffold holds promise for addressing the ongoing challenge of tuberculosis
and drug resistance.

 To cite this document: BenchChem. [Structure-Activity Relationship of SQ-109 Derivatives: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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derivatives]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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